2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
Description
2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a bis-benzimidazole derivative characterized by a propane-1,3-diyl linker connecting two benzimidazole moieties, each substituted at the 6-position with a pyrimidin-2-yl group.
Properties
CAS No. |
648415-44-5 |
|---|---|
Molecular Formula |
C25H20N8 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-pyrimidin-2-yl-2-[3-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H20N8/c1(4-22-30-18-8-6-16(14-20(18)32-22)24-26-10-2-11-27-24)5-23-31-19-9-7-17(15-21(19)33-23)25-28-12-3-13-29-25/h2-3,6-15H,1,4-5H2,(H,30,32)(H,31,33) |
InChI Key |
ACIHUZMDSQHRHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCCC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with pyrimidine-2-carboxaldehyde in the presence of a suitable acid catalyst to form the benzimidazole core. This intermediate is then reacted with 1,3-dibromopropane under basic conditions to introduce the propane-1,3-diyl linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatographic techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine rings.
Scientific Research Applications
2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. The compound’s benzimidazole core is known to intercalate into DNA, inhibiting replication and transcription processes. Additionally, its ability to chelate metal ions can enhance its biological activity by stabilizing reactive intermediates.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations:
Linker Flexibility vs. Shorter linkers (e.g., methyl in ’s compound) may restrict spatial arrangement, reducing metal-coordination versatility .
Substituent Effects :
- Pyrimidin-2-yl groups offer additional hydrogen-bonding and π-stacking capabilities compared to pyridin-2-yl (L2, ) or pyrrole-2-carboxamide (Compound 18), which could improve binding to biological targets or metal ions .
- Electron-withdrawing substituents (e.g., phenyldiazenyl in L2) may reduce nucleophilicity compared to electron-rich pyrimidine .
Biological Activity
2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₈N₄
- Molecular Weight : 306.37 g/mol
- IUPAC Name : 2,2'-(propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
The structure features two benzimidazole rings linked by a propane-1,3-diyl group, with pyrimidine substituents that enhance its biological activity.
Anticancer Properties
Research has indicated that 2,2'-(Propane-1,3-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G0/G1 phase. This was demonstrated in studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, where IC50 values were reported in the low micromolar range .
Antimicrobial Activity
The compound also displays antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro studies have shown:
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against various bacterial strains, suggesting moderate antibacterial activity. The mechanism appears to involve disruption of bacterial cell membranes .
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of the compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.4 | Apoptosis via caspase activation |
| A549 | 6.8 | Cell cycle arrest at G0/G1 phase |
| HeLa | 7.2 | Induction of oxidative stress |
This study highlighted the compound's potential as a lead candidate for further development in anticancer therapies .
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of the compound:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
